

Application Note: Quantification of Pioglitazone Hydrochloride Using a Validated HPLC Method

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Compound of Interest

Compound Name: *Pioglitazone Hydrochloride*

Cat. No.: *B1678392*

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Introduction

Pioglitazone hydrochloride is an oral antidiabetic agent belonging to the thiazolidinedione class, used in the management of type 2 diabetes mellitus.[1] It acts as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which leads to decreased insulin resistance in peripheral tissues and the liver.[2][3] Accurate and reliable quantification of **pioglitazone hydrochloride** in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of **pioglitazone hydrochloride**.

Chromatographic Conditions

A summary of various chromatographic conditions used for the quantification of **pioglitazone hydrochloride** is presented in Table 1. The method described here is a compilation of common practices and provides a reliable starting point for method development and validation.

Table 1: Summary of HPLC Methods for **Pioglitazone Hydrochloride** Quantification

Parameter	Method 1	Method 2	Method 3	Method 4
Column	Nova-Pak® C18 (150 x 3.9 mm, 5µm)[4]	Intersil ODS C18 (150 x 4.6 mm, 5µm)[1]	Symmetry - Extend - C18 (150 x 4.6 mm, 5µm)[5]	Bondapack C18 (300 x 3.9 mm, 5µm)[6]
Mobile Phase	Ammonium formate buffer (pH 3) : Acetonitrile (75:25, v/v)[4]	Ammonium acetate buffer : Acetonitrile : Glacial acetic acid (50:50:1, v/v/v)[1]	0.01M Phosphate Buffer : Methanol (40:60, v/v)[5]	Acetonitrile : Phosphate Buffer (pH 5.0) (50:50, v/v)[6]
Flow Rate	1.0 mL/min[4][7]	0.7 mL/min[1]	1.0 mL/min[5]	1.0 mL/min[6]
Detection (UV)	225 nm[4][7]	269 nm[1]	240 nm[5]	267 nm[6]
Retention Time	~10 min (75:25) or ~3 min (55:45) [4]	~10 min[1]	5.167 min[5]	8.08 min[6]
Linearity Range	0.5 - 20.0 µg/mL[4]	Not specified	1 - 200 µg/mL[5]	Not specified
Accuracy (% Recovery)	≥ 99.14%[4]	Not specified	99.3 - 103.2%[5]	99.3 - 100.3%[6]
Precision (%RSD)	≤ 0.6%[4]	Not specified	< 2.0%[5]	< 2%[6]
LOD	0.2 µg/mL[4]	Not specified	Not specified	Not specified
LOQ	0.5 µg/mL[4]	Not specified	Not specified	Not specified

Experimental Protocols

1. Preparation of Standard Stock Solution

A standard stock solution of **pioglitazone hydrochloride** (e.g., 500 µg/mL) can be prepared by accurately weighing 50 mg of **pioglitazone hydrochloride** reference standard and dissolving it

in a 100 mL volumetric flask with a suitable solvent like methanol.[4] The solution should be sonicated to ensure complete dissolution.

2. Preparation of Working Standard Solutions

Working standard solutions for calibration are prepared by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 0.5-20.0 µg/mL).[4]

3. Sample Preparation (from Tablets)

To prepare a sample solution from tablets, a representative number of tablets (e.g., 20) are weighed to determine the average tablet weight and then finely powdered.[6][8] An amount of powder equivalent to a specific dose of **pioglitazone hydrochloride** (e.g., 30 mg) is accurately weighed and transferred to a 100 mL volumetric flask.[6] A small amount of a solvent like dimethyl formamide (e.g., 10 mL) is added, and the mixture is sonicated for about 5-15 minutes to aid in the extraction of the drug.[6] The flask is then filled to the mark with the mobile phase, mixed well, and the solution is filtered through a 0.45 µm membrane filter to remove any particulate matter.[4][6] Further dilutions can be made with the mobile phase to bring the concentration within the linear range of the calibration curve.[6]

4. HPLC Analysis

The HPLC system is equilibrated with the mobile phase for a sufficient amount of time to achieve a stable baseline. A standard volume of the sample (e.g., 20 µL) is injected into the chromatograph.[4] The chromatogram is recorded, and the peak area of pioglitazone is measured. The concentration of **pioglitazone hydrochloride** in the sample is determined by comparing its peak area with the calibration curve generated from the working standard solutions.

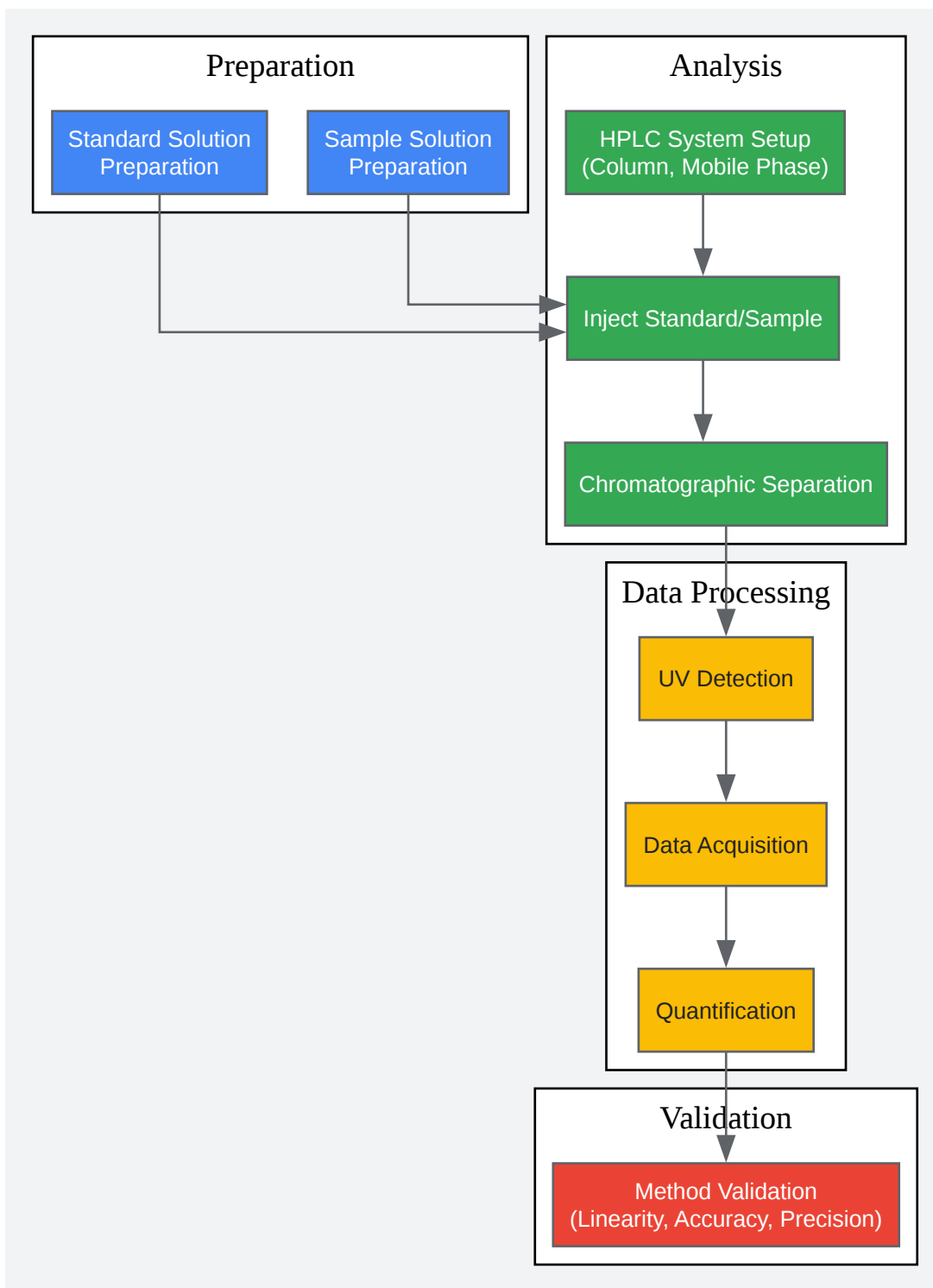
Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

- **Specificity:** The ability of the method to exclusively measure the analyte in the presence of other components. This can be assessed by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution.

- **Linearity:** The linearity of the method is determined by analyzing a series of standard solutions of different concentrations. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r^2) should be close to 1.
- **Accuracy:** Accuracy is determined by recovery studies, where a known amount of the standard drug is added to a placebo preparation and the recovery percentage is calculated.
- **Precision:** The precision of the method is evaluated by performing replicate injections of the same standard solution (repeatability or intra-day precision) and on different days (intermediate or inter-day precision). The results are expressed as the relative standard deviation (%RSD).
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.^[4] These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).^[4]
- **Robustness:** The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Visualizations



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Caption: Experimental workflow for HPLC method development and validation.



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Caption: Logical relationship of HPLC system components.

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